methyl 2-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Acetamidation: The acetamido group is introduced through a reaction with acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
METHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for its use in drug development, particularly for targeting specific biological pathways.
Materials Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl chlorooxoacetate: Similar in structure but differs in functional groups and biological activity.
1,2,4-Benzothiadiazine-1,1-dioxide: Shares some structural similarities but has different pharmacological properties.
Uniqueness
METHYL 2-[2-(6-CHLORO-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ACETAMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H15ClN2O5 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 2-[[2-(6-chloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C18H15ClN2O5/c1-25-18(24)12-4-2-3-5-13(12)20-16(22)9-21-14-8-11(19)6-7-15(14)26-10-17(21)23/h2-8H,9-10H2,1H3,(H,20,22) |
InChI Key |
YORUTYJCCJYASJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)COC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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